![molecular formula C15H12N2O5 B13461447 2-(2,4-Dioxo-3-azabicyclo[3.1.1]heptan-1-yl)-1-oxo-isoindoline-5-carboxylic acid](/img/structure/B13461447.png)
2-(2,4-Dioxo-3-azabicyclo[3.1.1]heptan-1-yl)-1-oxo-isoindoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to ensure the scalability and efficiency of the transformation process . The reaction conditions often include the use of specific catalysts and solvents to facilitate the reduction process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, which typically involve the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a modulator of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-{4-oxo-3-azabicyclo[3.1.1]heptan-1-yl}acetic acid: This compound shares a similar bicyclic structure and is used in similar applications.
Indole derivatives: These compounds, such as indole-3-acetic acid, have diverse biological activities and are used in various scientific research applications.
Uniqueness
2-{2,4-dioxo-3-azabicyclo[311]heptan-1-yl}-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct physicochemical properties and biological activities
Properties
Molecular Formula |
C15H12N2O5 |
|---|---|
Molecular Weight |
300.27 g/mol |
IUPAC Name |
2-(2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl)-1-oxo-3H-isoindole-5-carboxylic acid |
InChI |
InChI=1S/C15H12N2O5/c18-11-9-4-15(5-9,14(22)16-11)17-6-8-3-7(13(20)21)1-2-10(8)12(17)19/h1-3,9H,4-6H2,(H,20,21)(H,16,18,22) |
InChI Key |
IITLSXHAEWOVEI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C(=O)NC2=O)N3CC4=C(C3=O)C=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


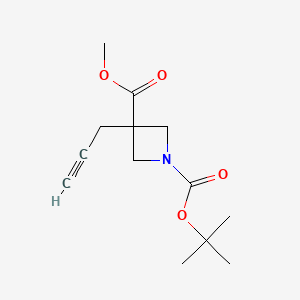
![6-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B13461370.png)
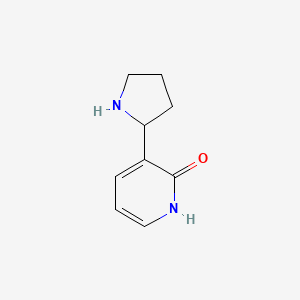
![2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13461378.png)
![4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13461383.png)
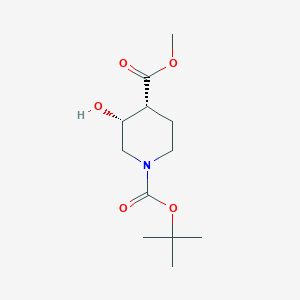
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B13461401.png)
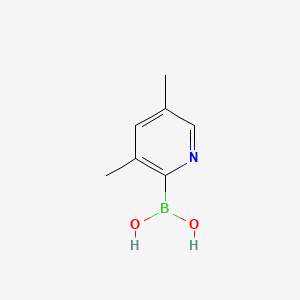
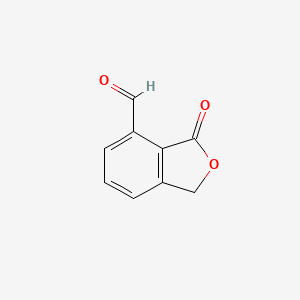
![5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylicacid](/img/structure/B13461423.png)
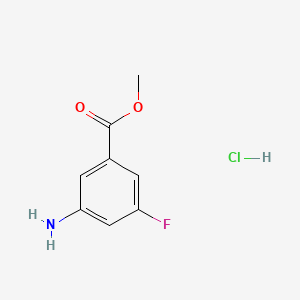
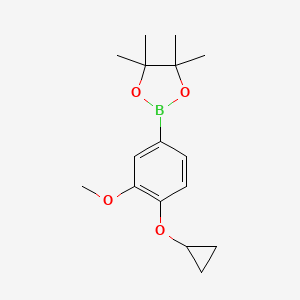
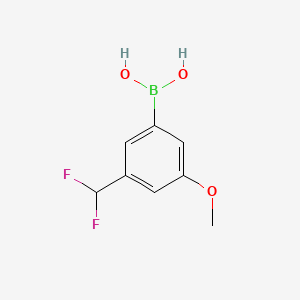
![1-{[2,2'-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride](/img/structure/B13461453.png)
